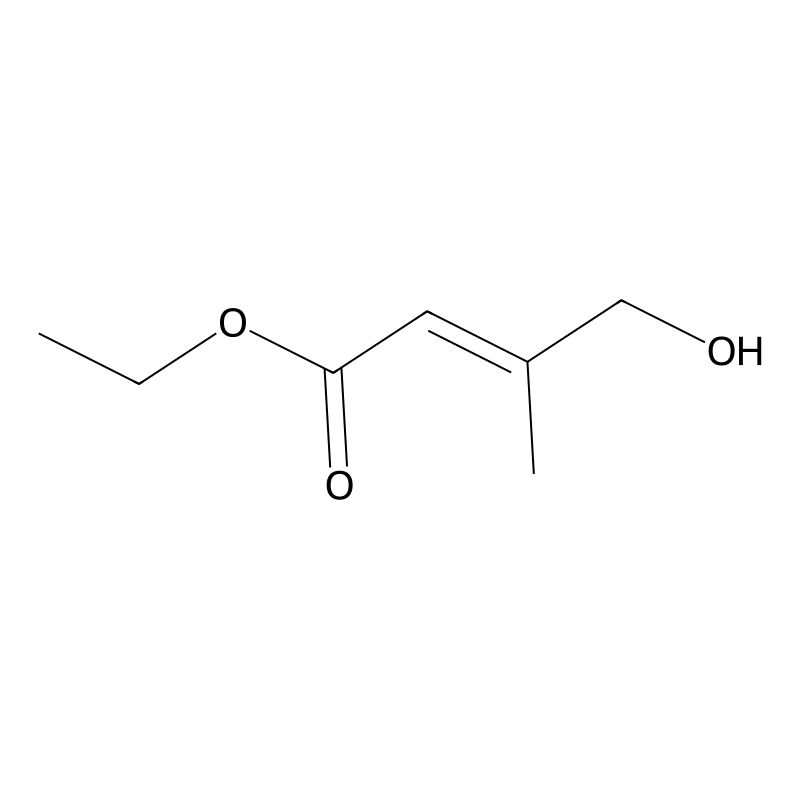

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate is an organic compound with the molecular formula C7H12O3. It features a double bond in its structure, which contributes to its reactivity and biological activity. The compound is characterized by the presence of a hydroxy group (-OH) and a methyl group (-CH3) attached to a butenoate backbone. This structural arrangement makes it an important intermediate in various chemical syntheses and biological processes.

- Esterification: Reacts with acids to form esters.

- Hydrolysis: In the presence of water, it can revert to its constituent acids and alcohols.

- Reduction: The hydroxy group can be reduced to form an alcohol.

- Dehydration: Under certain conditions, it may lose water to form an alkene.

These reactions are significant for its utility in synthetic organic chemistry, particularly in the preparation of more complex molecules.

Research indicates that ethyl (2E)-4-hydroxy-3-methylbut-2-enoate exhibits notable biological activities. It has been studied for its potential as a:

- Antitumor agent: Some derivatives have shown efficacy against various cancer cell lines.

- Immunomodulator: It can activate specific immune cells, enhancing their ability to target cancer cells .

The compound's biological properties make it a candidate for further pharmacological studies.

Several methods exist for synthesizing ethyl (2E)-4-hydroxy-3-methylbut-2-enoate:

- Michael Addition: A common method involves the addition of ethyl acrylate to an appropriate nucleophile followed by hydrolysis.

- Aldol Condensation: This method utilizes acetaldehyde and other carbonyl compounds under basic conditions to form the desired product.

- Enzymatic Synthesis: Biocatalysts can be employed for more selective synthesis, leading to higher yields and purity.

Each method has its advantages regarding yield, complexity, and environmental impact.

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate finds applications in various fields:

- Pharmaceuticals: Used as an intermediate in drug synthesis.

- Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

- Flavoring Agents: Its ester nature allows it to be used in food flavorings.

The versatility of this compound makes it valuable across multiple industries.

Studies have shown that ethyl (2E)-4-hydroxy-3-methylbut-2-enoate interacts with various biological systems:

- Cellular Interactions: It has been observed to influence cellular signaling pathways related to apoptosis in cancer cells.

- Protein Binding: Research indicates that it may bind to specific proteins, altering their function and potentially leading to therapeutic effects .

These interactions highlight the compound's potential for development into therapeutic agents.

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxybutanoate | Hydroxy group on a butanoate chain | Commonly used as a food additive |

| Methyl 4-hydroxybenzoate | Aromatic ring with a hydroxy group | Known for its preservative properties |

| Propyl 4-hydroxybenzoate | Similar aromatic structure with propyl substitution | Often used in cosmetics |

Ethyl (2E)-4-hydroxy-3-methylbut-2-enoate's unique double bond and methyl substitution provide distinct reactivity profiles compared to these similar compounds, making it particularly interesting for synthetic applications.